5-Amino-2-tert-butylphenol

概要

説明

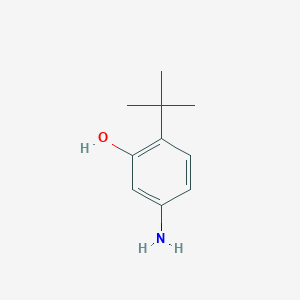

5-Amino-2-tert-butylphenol is an intermediate used in the preparation of ivacaftor via condensation of oxo dihydroquinoline carboxylic acid with amino ditert butylphenol . It is a brown solid with a molecular weight of 165.24 .

Synthesis Analysis

The synthesis of this compound involves the refluxing of 2,4-di-tert-butyl-5-nitro-phenol (1.86 g, 7.40 mmol) and ammonium formate (1.86 g) in ethanol (75 mL). Pd-5% wt. on activated carbon (900 mg) is then added. The reaction mixture is stirred at reflux for 2 h, cooled to room temperature and filtered through Celite .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C10H15NO . The InChI code for this compound is 1S/C10H15NO/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6,12H,11H2,1-3H3 .

Chemical Reactions Analysis

The chemical reactions involving this compound are typically electrophilic aromatic substitution reactions. These reactions involve the attack of an electrophile at carbon to form a cationic intermediate .

Physical And Chemical Properties Analysis

This compound is a brown solid with a molecular weight of 165.24 .

科学的研究の応用

Subheading Effects on Human Peripheral Blood Lymphocytes

Derivatives of 2-amino-4,6-di-tert-butylphenol, closely related to 5-Amino-2-tert-butylphenol, have demonstrated significant immunomodulatory activities. Specifically, certain aminophenol compounds at non-toxic concentrations were found to stimulate the production of α-interferon by peripheral blood mononuclear cells and γ-interferon by CD3+T-lymphocytes. Conversely, at higher concentrations, these compounds exhibited an immunosuppressive effect on the proliferation of T-lymphocytes, indicating their potential in regulating immune responses (Nizheharodava et al., 2020).

Antioxidant Properties

Subheading Evaluation in Schiff Bases

Schiff bases containing fragments similar to this compound, specifically 2-((ferrocenylmethylene)amino)-4,6-di-tert-butylphenol, have been examined for their antioxidant activities. These studies revealed that the electrochemical transformations of these compounds could lead to products that exhibit pronounced antioxidant properties, comparable and in some cases superior to standard antioxidants like vitamin E and Trolox. This highlights the potential of this compound derivatives in applications requiring antioxidant activity (Smolyaninov et al., 2018).

Antiviral Activity

Subheading Derivatives of Aminophenol

Research on derivatives of 4,6-di-tert-butyl-2-aminophenol, structurally related to this compound, has shown promising antiviral properties, especially against herpes simplex virus (HSV) and influenza species in cell cultures. This suggests that certain structural analogues or derivatives of this compound might hold potential as antiviral agents, an area that seems ripe for further exploration (Shadyro et al., 2002).

作用機序

Biochemical Pathways

Related compounds have shown significant immunomodulatory activities, antioxidant properties, and antiviral properties. These findings suggest that 5-Amino-2-tert-butylphenol might also interact with similar pathways, but further investigation is required to confirm this.

Result of Action

Related compounds have demonstrated significant immunomodulatory, antioxidant, and antiviral activities, suggesting that this compound might have similar effects.

Action Environment

It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 0-5°c .

生化学分析

Biochemical Properties

5-Amino-2-tert-butylphenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to participate in electrophilic aromatic substitution reactions, which are crucial in the synthesis of complex organic molecules. The compound interacts with enzymes such as cytochrome P450, which facilitates its hydroxylation, leading to the formation of more reactive intermediates. These interactions are essential for its role in drug metabolism and detoxification processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of kinases involved in signal transduction, thereby affecting cell proliferation and apoptosis. Additionally, this compound can alter the expression of genes related to oxidative stress response, enhancing the cell’s ability to manage reactive oxygen species.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For instance, it has been shown to inhibit the activity of certain proteases, thereby regulating protein degradation pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and modulating their binding to DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under ambient conditions but can degrade when exposed to light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro cultures, where it maintains its activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to enhance immune responses by stimulating the production of cytokines. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are dose-dependent and highlight the importance of careful dosage regulation in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. It undergoes phase I and phase II metabolic reactions, including hydroxylation and conjugation with glucuronic acid. These reactions are facilitated by enzymes such as cytochrome P450 and UDP-glucuronosyltransferase, which help in converting the compound into more water-soluble forms for excretion.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux. Additionally, binding proteins such as albumin can facilitate its distribution in the bloodstream, affecting its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It is predominantly localized in the cytoplasm, where it interacts with various cytosolic enzymes and proteins. It can also be directed to specific organelles, such as the mitochondria, through targeting sequences that facilitate its import into these compartments. This localization is critical for its activity and function within the cell.

特性

IUPAC Name |

5-amino-2-tert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6,12H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRTDVWHCSGVIOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B1398766.png)

![Ethyl (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B1398768.png)

![Benzo[B]thiophene-2,6-dicarboxylic acid 2-ethyl ester](/img/structure/B1398782.png)

![6-Azaspiro[3.5]nonan-2-one](/img/structure/B1398788.png)